Product packaging for Methyl 2-hydroxy-2-(4-nitrophenyl)acetate(Cat. No.:CAS No. 13305-09-4)

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

Cat. No.: B2663523
CAS No.: 13305-09-4
M. Wt: 211.173
InChI Key: DBINCHWBEBHLEN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate is an organic nitro compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . Its CAS Registry Number is 13305-09-4 . This compound is characterized by a benzene ring substituted with a nitro group at the para position, which is attached to a glycolic acid moiety that is esterified with methanol. The structure features a chiral center, leading to the existence of (S) and (R) enantiomers, as indicated by the undefined atom stereocenter count and the availability of the (S)-enantiomer specifically . Key physical properties include a predicted boiling point of approximately 369.3 °C and a density of 1.32440 g/cm³ . The compound has a high topological polar surface area (92.4 Ų), which is indicative of good solubility in polar solvents . As a building block in organic synthesis, this ester is a versatile precursor. The presence of multiple functional groups—a hydroxy group, an ester, and an electron-withdrawing nitro group on the aromatic ring—makes it a valuable scaffold for further chemical modifications. Researchers can exploit these sites for a variety of reactions, including nucleophilic substitutions, reductions of the nitro group, and transesterifications, to create more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, whether human or veterinary . Handling of this compound should be conducted with appropriate safety measures. The substance has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the safety data sheet (SDS) for detailed handling and disposal protocols. For laboratory use, it is recommended to store the product sealed in a dry environment at 2-8°C to ensure its stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B2663523 Methyl 2-hydroxy-2-(4-nitrophenyl)acetate CAS No. 13305-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5,8,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBINCHWBEBHLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for Methyl 2 Hydroxy 2 4 Nitrophenyl Acetate and Its Enantiomers

Stereoselective Synthesis of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

The stereoselective synthesis of this compound and its individual enantiomers can be achieved through several sophisticated strategies that impart chirality during the reaction sequence. These methods are designed to control the formation of the stereogenic center at the α-carbon, leading to products with high enantiomeric or diastereomeric excess.

Asymmetric catalysis offers a direct and atom-economical approach to enantiomerically enriched α-hydroxy esters. This is typically achieved through the enantioselective reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(4-nitrophenyl)acetate. Chiral catalysts, often metal-ligand complexes or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other.

While specific examples for the asymmetric hydrogenation of Methyl 2-oxo-2-(4-nitrophenyl)acetate are not extensively detailed, significant research has been conducted on the analogous compound, methyl benzoylformate. These studies provide a strong precedent for the application of similar catalytic systems to the 4-nitro substituted substrate. For instance, enantioselective hydrogenation of methyl benzoylformate has been successfully carried out using platinum-alumina catalysts modified with chiral alkaloids. chemicalbook.com The choice of catalyst, modifier, and solvent significantly influences both the conversion and the enantiomeric excess (ee) of the resulting methyl mandelate (B1228975). It is anticipated that similar conditions could be adapted for the synthesis of enantiopure this compound.

Table 1: Asymmetric Hydrogenation of Methyl Benzoylformate with Modified Pt-Alumina Catalysts chemicalbook.com

Catalyst ModifierSolventEnantiomeric Excess (ee)
MeOCDAcetic Acid50-80%
MeOCNToluene50-80%
MeOQNAcetic Acid50-80%
MeOQDToluene50-80%

This data is for the analogous compound methyl benzoylformate and serves as a model for the potential synthesis of this compound.

The use of chiral auxiliaries is a well-established and reliable method for stereoselective synthesis. wikipedia.org In this approach, an achiral substrate is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a plausible strategy involves an asymmetric aldol (B89426) reaction. wikipedia.orgresearchgate.net Evans' oxazolidinone auxiliaries are particularly effective in this regard. researchgate.net The synthesis would commence by acylating a chiral oxazolidinone with an acetate (B1210297) equivalent. The resulting N-acyloxazolidinone can then be converted into its boron or titanium enolate, which subsequently reacts with 4-nitrobenzaldehyde (B150856) in a diastereoselective aldol condensation. wikipedia.org The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the aldehyde, leading to the preferential formation of one diastereomer. wikipedia.org Subsequent removal of the chiral auxiliary, for instance by methanolysis, would furnish the desired enantiomer of this compound. The high diastereoselectivities achieved in such aldol reactions, often exceeding 99% d.e., make this a powerful method for accessing enantiopure α-hydroxy esters. scispace.com

Table 2: Diastereoselective Aldol Reaction with a Chiral Oxazolidinone Auxiliary scispace.com

AldehydeChiral AuxiliaryDiastereomeric Excess (d.e.)
Benzaldehydecis-1-Amino-2-hydroxyindan derived oxazolidinone>99%
Isobutyraldehydecis-1-Amino-2-hydroxyindan derived oxazolidinone>99%
Propionaldehydecis-1-Amino-2-hydroxyindan derived oxazolidinone>99%

This data illustrates the high diastereoselectivity achievable in aldol reactions using chiral auxiliaries with analogous aldehydes.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. abap.co.in For the preparation of enantiopure this compound, the asymmetric reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(4-nitrophenyl)acetate, using whole-cell biocatalysts or isolated enzymes is a highly effective strategy.

Yeast strains, particularly Saccharomyces cerevisiae, are widely used for the reduction of α-keto esters. chemicalbook.com For example, the asymmetric reduction of methyl benzoylformate using Saccharomyces cerevisiae has been shown to produce (R)-(-)-methyl mandelate with excellent conversion and enantiomeric excess. chemicalbook.com This transformation is a cornerstone of chemoenzymatic strategies, where a chemical synthesis provides the prochiral substrate, and an enzymatic step introduces the chirality. Given the metabolic versatility of yeast, it is highly probable that various substituted benzoylformates, including the 4-nitro derivative, would be viable substrates for such bioreductions. The use of resin-based in situ product removal (ISPR) techniques can further enhance the efficiency of these biotransformations by mitigating substrate and product inhibition. chemicalbook.com

Table 3: Biocatalytic Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae chemicalbook.com

Yeast StrainProductConversionEnantiomeric Excess (ee)
Saccharomyces cerevisiae 21(R)-(-)-Methyl mandelate99.4%99.9%
Saccharomyces cerevisiae AS2.1392(R)-Methyl mandelate85.8% (yield)95.4%

This data for the analogous compound methyl benzoylformate highlights the potential for highly enantioselective biocatalytic synthesis of this compound.

Novel Reaction Pathways for Alpha-Hydroxy Ester Formation

Recent advancements in synthetic organic chemistry have led to the development of novel reaction pathways for the formation of α-hydroxy esters, moving beyond traditional methods. These new approaches often focus on direct functionalization of C-H bonds or employ innovative reductive strategies to improve efficiency and reduce waste.

A significant innovation in the synthesis of α-hydroxy esters is the direct oxidative α-hydroxylation of the corresponding ester. This approach avoids the need for pre-functionalized substrates like α-keto esters. A recently developed method involves the aerobic α-hydroxylation of α-methylene aryl esters using oxygen as the oxidant. bohrium.comnih.govacs.org This transformation is promoted by a base such as potassium tert-butoxide (KOtBu) and catalyzed by tetrabutylammonium (B224687) bromide (TBAB). bohrium.comnih.govacs.org

This methodology represents a green and cost-effective route to mandelate esters and their derivatives. bohrium.comnih.govacs.org The application of this reaction to methyl 2-(4-nitrophenyl)acetate would provide a direct and atom-economical synthesis of this compound. The success of this reaction hinges on carefully controlled conditions, particularly low temperatures, to prevent overoxidation and hydrolysis of the starting material and product. bohrium.comnih.govacs.org

While the reduction of α-keto esters is a standard method, novel reductive methodologies continue to be developed to enhance stereoselectivity and expand substrate scope. The use of ketoreductases (KREDs), a class of alcohol dehydrogenases, has become a prominent strategy for the stereoselective reduction of ketones and α-keto esters. mdpi.comalaska.edu These enzymes, available commercially in screening kits, offer access to both (R)- and (S)-α-hydroxy esters with high enantiomeric excess, often through dynamic reductive kinetic resolution of racemic substrates. alaska.edu

The application of KREDs to the reduction of Methyl 2-oxo-2-(4-nitrophenyl)acetate would be a highly efficient and selective method for producing either enantiomer of the target compound. mdpi.comalaska.edu The broad substrate tolerance of many KREDs suggests that the 4-nitro substituent would be well-tolerated. This enzymatic approach is particularly advantageous for its high selectivity and operation under environmentally benign aqueous conditions.

Another innovative reductive approach involves the use of chiral NAD(P)H-model compounds for the asymmetric reduction of α-keto esters. rsc.org For instance, the reduction of methyl benzoylformate with a chiral N-alkyl-1,4-dihydronicotinamide derivative has been shown to afford methyl mandelate in quantitative yield and with up to 97% optical yield. rsc.org This biomimetic approach offers a powerful alternative to metal-based catalysts for asymmetric reductions.

Nucleophilic Substitution and Esterification Routes

The synthesis of this compound can be effectively achieved through esterification and nucleophilic substitution pathways. A primary and straightforward method involves the direct esterification of 2-hydroxy-2-(4-nitrophenyl)acetic acid. In this process, the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the methyl ester, ensuring a high conversion rate.

Nucleophilic substitution reactions also present a viable route to this and related compounds. The ester group within this compound can itself be the subject of nucleophilic attack, allowing for the substitution of the methoxy (B1213986) group with other nucleophiles like amines or thiols.

Furthermore, the synthesis of structurally similar compounds, such as p-nitrophenyl acetate, provides insight into relevant nucleophilic substitution strategies that can be adapted. researchgate.net One such process involves the hydroxylation of p-nitrochlorobenzene to form sodium p-nitrophenolate under pressure. This intermediate is then acetylated to yield the final product. researchgate.net The conditions for the initial nucleophilic substitution (hydroxylation) have been optimized, as detailed in the table below. researchgate.net This two-step approach, involving an initial nucleophilic aromatic substitution followed by a reaction at the newly introduced functional group, showcases a versatile strategy in this chemical class.

Table 1. Optimized Conditions for Sodium p-nitrophenolate Synthesis researchgate.net
ParameterValue
Reaction Temperature140°C
Pressure0.3 MPa
Reaction Time10 hours
Molar Ratio (NaOH:p-nitrochlorobenzene)2.5
Optimal Lye Mass Fraction15%
Resulting Yield of p-nitrophenyl acetate90.6%

Kinetic studies on the nucleophilic substitution of p-nitrophenyl acetate have been conducted to understand the influence of solvent and nucleophile basicity on reaction rates. scholaris.ca Research using nucleophiles like butane-2,3-dione monoximate and p-chlorophenoxide in varying DMSO-H₂O mixtures has shown that the reaction medium significantly affects the reaction outcome. scholaris.ca Such detailed mechanistic studies are crucial for optimizing reaction conditions to achieve higher yields and selectivity in the synthesis of related esters like this compound.

Sustainable and Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and efficient processes. Key to this is the evaluation of synthetic routes using mass-based reaction metrics, which quantify the efficiency and environmental impact of a chemical process. whiterose.ac.uk

Another core principle is the use of safer and more sustainable solvents. Traditional organic syntheses may employ volatile and hazardous solvents. Research into green alternatives, such as using ethanol (B145695) or specialized bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO), has shown promise in various chemical transformations, including nucleophilic substitution reactions. whiterose.ac.uk Applying these alternative solvents to the synthesis of this compound could significantly reduce the environmental footprint of the process.

The table below outlines key green chemistry metrics and their application in evaluating the sustainability of a synthetic route for this compound.

Table 2. Green Chemistry Metrics for Synthesis Evaluation whiterose.ac.uk
MetricDescriptionApplication to Synthesis
Atom Economy (AE)Calculates the proportion of reactant atoms that are incorporated into the final desired product.Esterification has a potentially high atom economy, as the main byproduct is water. Routes involving protecting groups would lower the AE.
Reaction Mass Efficiency (RME)Considers the mass of the desired product as a percentage of the total mass of reactants.Provides a more realistic measure than AE by including the actual mass of all reactants used.
Process Mass Intensity (PMI)The ratio of the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to the mass of the final product.A high PMI indicates significant waste generation. Optimizing solvent use and catalyst loading are key to reducing PMI.

By focusing on catalytic methods, benign solvents, and optimizing reaction efficiency through the lens of these metrics, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing. whiterose.ac.uk

Iii. Mechanistic Investigations and Reactivity Profiles of Methyl 2 Hydroxy 2 4 Nitrophenyl Acetate

Detailed Reaction Mechanisms of Methyl 2-hydroxy-2-(4-nitrophenyl)acetate Transformations

The reactivity of this compound is multifaceted, with each functional group exhibiting characteristic transformations under specific reaction conditions.

The ester functionality of this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acid or base. ucoz.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the hydrolysis of the methyl ester proceeds through a reversible reaction to yield 2-hydroxy-2-(4-nitrophenyl)acetic acid and methanol (B129727). chemguide.co.uklibretexts.org The mechanism typically follows the AAC2 pathway, which involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol lead to the formation of the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, an irreversible reaction that produces the carboxylate salt of 2-hydroxy-2-(4-nitrophenyl)acetic acid and methanol. chemguide.co.uklibretexts.org This reaction proceeds via a BAC2 mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) ion, a strong base, is facilitated by the formation of the more stable carboxylate anion. ucoz.com

Transesterification: this compound can be converted to other esters through transesterification. This process involves reacting the ester with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol byproduct. masterorganicchemistry.com Catalysts such as dibutyltin(IV)oxide have been shown to be effective in promoting the transesterification of similar nitroacetate (B1208598) esters with a variety of alcohols. researchgate.net

TransformationCatalystGeneral MechanismProducts
Acid-Catalyzed HydrolysisDilute H2SO4 or HClAAC22-hydroxy-2-(4-nitrophenyl)acetic acid + Methanol
Base-Catalyzed HydrolysisNaOH or KOHBAC2Sodium/Potassium 2-hydroxy-2-(4-nitrophenyl)acetate + Methanol
TransesterificationAcid or Base (e.g., NaOR')Similar to hydrolysisAlkyl 2-hydroxy-2-(4-nitrophenyl)acetate + Methanol

The secondary alcohol group at the benzylic position is a key site of reactivity, allowing for oxidation, etherification, and esterification reactions.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding Methyl 2-(4-nitrophenyl)-2-oxoacetate. Common oxidizing agents for this transformation include chromium-based reagents like chromic acid (H2CrO4), potassium permanganate (B83412) (KMnO4), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The choice of oxidant can be crucial to avoid over-oxidation or side reactions involving other functional groups.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Esterification: The secondary alcohol can be acylated to form a new ester. This is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

ReactionReagentsProduct Functional Group
OxidationH2CrO4, KMnO4, Swern OxidationKetone
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Ether
EsterificationAcyl Chloride (R'COCl) or Acid Anhydride ((R'CO)2O), BaseEster

The electron-withdrawing nitro group on the phenyl ring significantly influences the reactivity of the molecule and can itself be transformed, most notably through reduction.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding Methyl 2-(4-aminophenyl)-2-hydroxyacetate. This transformation is a key step in the synthesis of many pharmaceutical compounds. nbinno.com A variety of reducing agents can be employed for this purpose:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. mdpi.com It is generally a clean and efficient method. mdpi.com

Metal/Acid Reduction: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups.

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH4) can also be used, often in the presence of a transition metal catalyst to enhance its reducing power.

The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.

Stereochemical Purity and Racemization Pathways

This compound possesses a chiral center at the carbon bearing the hydroxyl and ester groups. The stereochemical purity of this compound is of significant interest, particularly in the context of asymmetric synthesis and the biological activity of its derivatives.

The α-hydrogen is acidic due to its position adjacent to both the phenyl ring and the ester carbonyl group. This acidity makes the chiral center susceptible to racemization, especially under basic conditions, through the formation of a planar enolate intermediate. ru.nl Acid-catalyzed racemization is also possible, proceeding through an enol tautomer. ru.nl The rate of racemization is influenced by factors such as the strength of the base or acid, temperature, and solvent. ru.nl

In synthetic routes aimed at producing enantiomerically pure this compound, it is crucial to employ stereoselective methods and to choose reaction conditions that minimize racemization. Dynamic kinetic resolution, a process that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, is a powerful strategy for obtaining a single enantiomer in high yield. mdpi.com This often involves the use of a lipase (B570770) for the kinetic resolution and a metal catalyst for the racemization. mdpi.com

Reaction Kinetics and Thermodynamics of Key Transformations

While specific kinetic and thermodynamic data for the transformations of this compound are not extensively reported, valuable insights can be drawn from studies on analogous compounds, such as p-nitrophenyl acetate (B1210297).

Thermodynamic studies on the hydrolysis of p-nitrophenyl acetate have shown the reaction to be exothermic. nist.govresearchgate.net The equilibrium for the hydrolysis lies far to the right, indicating that the products (p-nitrophenol and acetic acid or their corresponding ions) are thermodynamically more stable than the reactants. nist.gov Similar thermodynamic favorability would be expected for the hydrolysis of this compound.

The kinetics of the reduction of the nitro group are dependent on the specific catalyst and reaction conditions employed. Catalytic hydrogenation is typically a fast reaction, while reductions with metals in acid can have more variable rates.

Role as a Precursor in Multistep Synthetic Sequences

This compound is a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to build more complex molecular architectures.

The compound itself has been isolated as a secondary metabolite from the endophytic fungus Penicillium sp. J54, where it exhibited weak antimicrobial activity. This natural occurrence suggests potential roles in biological pathways and as a lead for drug discovery.

In synthetic chemistry, related compounds such as Methyl 2-(4-bromo-2-nitrophenyl)acetate are recognized as key intermediates in the synthesis of pharmaceuticals. nbinno.com The functional handles on this compound allow for a variety of subsequent reactions. For example, reduction of the nitro group to an amine, followed by acylation, could lead to the synthesis of compounds with potential analgesic properties, similar to the synthesis of acetaminophen (B1664979) from p-nitrophenol. researchgate.net The secondary alcohol can be used as a handle for introducing other functionalities or for creating chiral centers with specific stereochemistry.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Hydroxy 2 4 Nitrophenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereoisomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Methyl 2-hydroxy-2-(4-nitrophenyl)acetate and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure and the differentiation of stereoisomers. magritek.com

In the ¹H NMR spectrum of a derivative, 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, distinct signals corresponding to the various protons are observed. For instance, the aromatic protons of the 4-nitrophenyl group typically appear as doublets in the downfield region (δ 7.62-7.86 ppm), a result of coupling with adjacent protons. The hydroxyl proton gives rise to a singlet at δ 5.04 ppm, while the methyl protons of the acetyl and other methyl groups appear as singlets in the upfield region (δ 1.29-2.02 ppm). nih.gov The coupling constants (J-values) between adjacent protons, such as the 10 Hz coupling observed for some of the aromatic and aliphatic protons, are crucial for determining the relative stereochemistry of chiral centers. nih.gov

Two-dimensional NMR techniques, such as HOMOCOSY, NOESY, HSQC, and HMBC, are often employed for more complex derivatives to establish connectivity and spatial relationships between atoms. researchgate.net For example, NOESY experiments can reveal through-space interactions between protons, which is critical for assigning the relative configuration of stereoisomers. The observation of long-range coupling, for instance between a hydroxyl proton and a proton in a "W" arrangement, can provide definitive evidence for a specific conformation, such as a chair conformation with an axial hydroxyl group. researchgate.net

The chemical shifts in ¹³C NMR spectra provide complementary information about the carbon skeleton. The carbonyl carbon of the ester group in this compound and its derivatives is typically observed in the range of δ 170-175 ppm. Aromatic carbons and carbons bearing electron-withdrawing groups, like the nitro group, also have characteristic chemical shifts. rsc.org

Interactive Table: Representative ¹H NMR Data for a Derivative of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
13.83s-NH
7.84–7.86d10ArH
7.62–7.64d10ArH
7.51–7.53d10ArH
7.33–7.34d5ArH
5.04s-OH
4.97–4.99d10C⁸H
3.10–3.16dd-C⁷H and C⁵H
2.86–2.90d20C⁵H
2.02s-COCH₃
1.93s-CH₃
1.29s-CH₃

Data corresponds to 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules like enantiomerically pure derivatives of this compound. nih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. acs.org

The sign and intensity of the Cotton effects (CEs) in an ECD spectrum are directly related to the spatial arrangement of atoms around the chiral center(s). nih.gov For molecules containing chromophores, such as the nitrophenyl group in the target compound, the electronic transitions of these groups are perturbed by the chiral environment, leading to measurable ECD signals. mdpi.com

In practice, the experimental ECD spectrum of a chiral derivative is compared with the theoretically calculated spectrum for a known absolute configuration. nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com For instance, enantiomers will exhibit mirror-image ECD spectra. nih.gov This has been demonstrated for various chiral compounds where the (S)-isomer might show a negative CE while the (R)-isomer shows a positive CE in the same wavelength region. nih.gov

For molecules that are ECD silent or have conformationally flexible structures, a derivatization approach using a "chiroptical probe" can be employed. nih.govresearchgate.net This involves chemically attaching a chromophoric group with known chiroptical properties to the chiral molecule. The resulting derivative will have an ECD spectrum that is dominated by the probe, and the sign of the CE can be correlated to the absolute configuration of the original molecule. researchgate.net

The application of ECD is particularly valuable when single crystals suitable for X-ray crystallography are not available. It requires only small amounts of sample and can be performed on molecules in solution, providing crucial stereochemical information. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and the absolute configuration of chiral centers.

For derivatives of this compound, single-crystal X-ray diffraction analysis can reveal crucial structural details. For example, in the crystal structure of a related nitrophenyl-containing compound, N-(3-nitrophenyl)cinnamamide, the molecule was found to be nearly planar, with a small dihedral angle between the aromatic rings. mdpi.com The conformation was stabilized by an all-trans arrangement of the double bond and amide unit. mdpi.com

The crystal packing is governed by intermolecular interactions such as hydrogen bonding and π–π stacking. In 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a prominent feature is the formation of hexameric clusters through O—H⋯O hydrogen bonds. researchgate.net These clusters are further connected into a three-dimensional architecture by C—H⋯O interactions involving the nitro group. researchgate.net Such detailed information about intermolecular forces is vital for understanding the solid-state properties of these compounds.

The crystal structure of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, a complex derivative, was determined to have a non-planar heterocyclic ring. nih.gov The orientation of the acetyl group was fixed by an intramolecular hydrogen bond, and the nitro group was found to be essentially coplanar with its attached phenyl ring. nih.gov

Interactive Table: Selected Crystallographic Data for a Nitrophenyl Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.7810 (5)
b (Å)23.0913 (15)
c (Å)8.2079 (5)
V (ų)1282.76 (15)
Z4

Data corresponds to N-(3-nitrophenyl)cinnamamide. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Pathway Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and its derivatives. nih.gov These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their characteristic vibrational modes. nih.gov

The FT-IR spectrum of a derivative provides a molecular fingerprint, with specific absorption bands corresponding to particular functional groups. For instance, the O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. nih.gov The C=O stretching of the ester group gives rise to a strong absorption band around 1700-1750 cm⁻¹. nih.gov The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. nih.gov

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis. scispace.com

Vibrational spectroscopy is also instrumental in confirming mechanistic pathways of reactions involving these compounds. By monitoring the appearance or disappearance of characteristic vibrational bands, one can follow the progress of a reaction and identify key intermediates. For example, the reduction of the nitro group to an amine would be evidenced by the disappearance of the NO₂ stretching bands and the appearance of N-H stretching bands. Similarly, the oxidation of the hydroxyl group to a ketone would be marked by the disappearance of the O-H stretch and the appearance of a new C=O stretching band at a frequency characteristic of a ketone.

Interactive Table: Characteristic FT-IR Absorption Bands for Functional Groups in Derivatives of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600
Carbonyl (C=O)C=O stretch1700-1750
Nitro (-NO₂)Asymmetric stretch1500-1560
Nitro (-NO₂)Symmetric stretch1300-1370
Aromatic C-HC-H stretch>3000
Aliphatic C-HC-H stretch<3000

High-Resolution Mass Spectrometry for Structural Validation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the structural validation of this compound and its derivatives. rsc.org It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula with high confidence. nih.gov

Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions from the molecule of interest. rsc.org The resulting mass spectrum displays the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and various fragment ions. The monoisotopic mass of this compound (C₉H₉NO₅) is 211.04807 Da. uni.lunih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under specific conditions, the molecule breaks apart in a predictable manner, and the analysis of the resulting fragment ions can help to piece together the molecular structure. For instance, the loss of a methoxy (B1213986) group (-OCH₃) or a water molecule (-H₂O) from the molecular ion would result in characteristic fragment peaks. uni.lu

HRMS is also a powerful tool for mechanistic studies. By analyzing the mass spectra of reaction mixtures over time, it is possible to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways. This is particularly useful in studying complex transformations where intermediates may be present in very low concentrations. The high sensitivity and mass accuracy of HRMS enable the detection and identification of these fleeting species, offering invaluable insights into reaction mechanisms.

Interactive Table: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺212.05535141.2
[M+Na]⁺234.03729147.4
[M-H]⁻210.04079143.7
[M+NH₄]⁺229.08189158.1
[M+K]⁺250.01123142.8
[M+H-H₂O]⁺194.04533139.9

Data obtained from predicted values. uni.lu

V. Theoretical and Computational Chemistry Studies of Methyl 2 Hydroxy 2 4 Nitrophenyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like Methyl 2-hydroxy-2-(4-nitrophenyl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional arrangement (ground state geometry). These calculations would reveal key bond lengths, bond angles, and dihedral angles.

The presence of the 4-nitrophenyl group, with its strong electron-withdrawing nitro group, and the chiral center at the alpha-carbon, makes the geometry of this molecule particularly interesting. DFT can also be used to predict its energetic properties, such as the total energy and heat of formation. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, theoretical NMR chemical shifts can be computed to assist in the interpretation of experimental NMR data.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

Parameter Predicted Value Range Structural Feature
C-C (aromatic) 1.39 - 1.41 Å Phenyl ring bonds
C-N (nitro) 1.47 - 1.49 Å Bond to nitro group
N-O (nitro) 1.21 - 1.23 Å Nitro group bonds
C-C (alpha) 1.51 - 1.53 Å Bond to chiral center
C-O (hydroxyl) 1.42 - 1.44 Å Hydroxyl group bond
C=O (ester) 1.20 - 1.22 Å Carbonyl bond
C-O (ester) 1.35 - 1.37 Å Ester single bond

Note: The data in this table are representative values derived from computational studies on structurally similar aromatic nitro compounds and mandelate (B1228975) esters, as direct computational data for the title compound is not widely published.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com

For this compound, the electron-withdrawing 4-nitrophenyl group is expected to significantly lower the energy of the LUMO, which would be localized primarily on this part of the molecule. The HOMO, in contrast, would likely have significant contributions from the phenyl ring and the hydroxyl and ester functional groups. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on similar nitroaromatic compounds have shown that the nitro group effectively reduces the energy gap, making the molecule more susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Properties for this compound based on Analogous Compounds

Property Predicted Value Range Significance
HOMO Energy -6.0 to -7.0 eV Electron-donating ability
LUMO Energy -2.5 to -3.5 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 3.0 to 4.0 eV Chemical reactivity and stability
Ionization Potential 6.0 to 7.0 eV Energy to remove an electron
Electron Affinity 2.5 to 3.5 eV Energy released upon gaining an electron

Note: These values are estimations based on DFT calculations performed on related nitroaromatic molecules. The actual values for the title compound may vary.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Given that this compound is a chiral molecule, understanding and predicting the stereoselectivity of reactions in which it participates is of great importance. Computational methods, particularly DFT, can be used to model the transition states of reactions involving this compound. nih.gov By comparing the activation energies of the transition states leading to different stereoisomeric products, one can predict which product will be favored. rsc.org

For instance, in a catalytic reduction of a related ketone to form this alcohol, computational modeling could be used to investigate the interaction between the substrate, the catalyst, and the reducing agent. The subtle energetic differences in the diastereomeric transition states, arising from steric and electronic interactions, would determine the enantiomeric excess of the final product. nih.gov

Computational analysis can map out the entire potential energy surface of a reaction involving this compound. This includes identifying the minimum energy pathways from reactants to products. For example, the mechanism of ester hydrolysis under acidic or basic conditions could be computationally modeled. libretexts.org Such studies would reveal the structures of tetrahedral intermediates and the transition states for their formation and breakdown.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. aip.org

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, and MD simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. aip.org

Furthermore, MD simulations can provide insights into how this compound interacts with its environment. For example, simulations in a water box would show the formation of hydrogen bonds between the hydroxyl and ester groups of the molecule and the surrounding water molecules. This can help in understanding its solubility and how the solvent might influence its reactivity. acs.org

In Silico Design and Screening of Novel Derivatives for Synthetic Applications

The rational design and virtual screening of novel derivatives of this compound represent a key area of computational chemistry. These approaches allow for the exploration of vast chemical spaces to identify new molecules with desired synthetic utility without the immediate need for extensive laboratory work. The process typically involves creating a virtual library of derivatives by modifying the parent structure and then using computational tools to predict their properties and reactivity.

The design of new derivatives often focuses on modifying specific functional groups to influence the molecule's electronic and steric properties. For instance, substituents on the phenyl ring can be varied to modulate the electron-donating or electron-withdrawing nature of the aromatic system. Similarly, modifications to the ester and hydroxyl groups can be explored to alter reactivity and potential intermolecular interactions.

Once a virtual library of derivatives is generated, it can be screened for various properties relevant to synthetic applications. This can include predictions of reactivity, stability, and potential as synthons in more complex organic transformations. For example, computational models can estimate the susceptibility of a derivative to nucleophilic attack or its potential as a chiral auxiliary.

Detailed computational studies on related nitrophenyl esters have demonstrated the feasibility of this approach. For example, research on p-nitrophenyl alkanoates has utilized computational methods to understand their role in Claisen condensation reactions, opening avenues for creating unnatural hydrocarbon and β-lactone natural products. researchgate.netnih.gov These studies showcase how computational insights can guide the synthesis of new compounds with significant biotechnological applications. researchgate.netnih.gov

In a hypothetical in silico screening of this compound derivatives, a library of compounds could be generated by introducing various substituents at the para-position of the phenyl ring. The predicted properties of these derivatives could then be tabulated to identify promising candidates for synthesis.

Table 1: Hypothetical In Silico Screening of Phenyl-Substituted Derivatives of this compound

DerivativeSubstituent (R)Predicted Dipole Moment (Debye)Calculated HOMO Energy (eV)Calculated LUMO Energy (eV)Predicted Reactivity Index
1 -NO₂ (Parent)4.5-8.2-2.51.00
2 -Cl3.8-8.0-2.31.15
3 -CH₃3.2-7.8-2.10.85
4 -OCH₃2.9-7.6-1.90.70
5 -CN5.1-8.5-2.81.30

This table is interactive. Users can sort the data by clicking on the column headers.

This hypothetical data illustrates how in silico screening could guide the selection of derivatives with specific electronic properties. For example, a derivative with a higher LUMO energy might be more resistant to nucleophilic attack, while a derivative with a lower LUMO energy might be more reactive.

Furthermore, computational studies can be employed to design derivatives with specific applications in mind, such as chiral resolution agents or synthons for radiolabeling. Studies on mandelate derivatives have shown the utility of theoretical calculations in understanding their conformational properties and in validating experimental NMR data for determining enantiomeric purity. semanticscholar.org Similarly, research on 4-nitrophenyl activated esters has highlighted their superiority as synthons for the indirect radiofluorination of biomolecules, a finding supported by computational analysis of their stability and reactivity. nih.gov

Another potential application is in the design of novel enzyme inhibitors. For instance, in silico design and molecular docking studies have been performed on 4-nitrophenylpiperazine derivatives to identify potential tyrosinase inhibitors. researchgate.net A similar approach could be applied to derivatives of this compound to screen for potential biological activity.

Table 2: Hypothetical Virtual Screening of Derivatives for Synthetic Utility

Derivative IDModificationPredicted Synthetic ApplicationKey Predicted Property
MHNA-D1 Ester hydrolysis to carboxylic acidChiral resolving agentEnhanced crystalline packing
MHNA-D2 Introduction of a bromo group on the phenyl ringPrecursor for cross-coupling reactionsFavorable C-Br bond activation energy
MHNA-D3 Conversion of hydroxyl to a leaving groupSynthon for nucleophilic substitutionLow activation barrier for Sₙ2 reaction
MHNA-D4 Reduction of the nitro group to an amineBuilding block for amide synthesisHigh nucleophilicity of the resulting amine

This table is interactive. Users can filter the data based on the predicted synthetic application.

Vi. Synthetic Applications and Derivatization Strategies for Methyl 2 Hydroxy 2 4 Nitrophenyl Acetate

Methyl 2-hydroxy-2-(4-nitrophenyl)acetate as a Chiral Synthon in Complex Molecule Synthesis

The presence of a chiral center at the carbon bearing the hydroxyl group makes enantiomerically pure forms of this compound, such as Methyl (S)-2-hydroxy-2-(4-nitrophenyl)acetate, highly valuable starting materials in asymmetric synthesis. nih.gov The ability to use this compound to introduce a specific stereochemistry is fundamental to its application in constructing complex, biologically active molecules.

Chiral α-hydroxy esters are crucial intermediates in the pharmaceutical industry due to their prevalence in the core structures of many therapeutic agents. While direct examples of the incorporation of this compound into specific drug candidates are not extensively documented in public literature, its parent acid, (R)-2-hydroxy-2-(4-nitrophenyl)acetic acid, is commercially available, indicating its utility as a chiral building block.

The synthetic potential of this scaffold is demonstrated in related asymmetric reactions. For instance, organocatalytic aldol (B89426) reactions utilizing 4-nitrobenzaldehyde (B150856) can produce intermediates like (R)-2-((S)-hydroxy(4-nitrophenyl)methyl)cyclohexanone with high diastereoselectivity and enantioselectivity. This underscores the value of the hydroxy(4-nitrophenyl)methyl moiety in establishing precise stereochemical control, a critical aspect in the synthesis of pharmaceutical intermediates. The functional groups of this compound—the hydroxyl, ester, and nitro groups—offer multiple points for modification, allowing it to be elaborated into more complex structures required for drug development.

Interestingly, this compound is not just a synthetic building block but has also been identified as a natural product itself. It has been isolated as a secondary metabolite from the mangrove endophytic fungus Penicillium sp. J54. In this context, it exhibited weak antimicrobial activity against the tobacco bacterial wilt pathogen, Ralstonia solanacearum.

This discovery establishes the compound's scaffold as a naturally occurring motif. In synthetic chemistry, natural products often serve as starting points or inspirational frameworks for the total synthesis of other complex molecules. The inherent biological relevance and functionalized structure of this compound make it an attractive scaffold for generating libraries of related compounds in the search for new bioactive agents. Its functional handles allow for diversification, enabling the synthesis of analogues that are not readily accessible from natural sources.

Development of Modified this compound Analogues for Enhanced Synthetic Utility

The synthetic versatility of this compound can be significantly expanded by modifying its inherent functional groups. Strategic derivatization of the ester and the nitrophenyl ring allows chemists to fine-tune the molecule's reactivity, stability, and electronic properties to suit specific synthetic goals.

The methyl ester of the parent compound can be readily converted to other ester forms, a common strategy in multi-step synthesis for protecting the carboxylic acid functionality or for modulating reactivity. The choice of ester can influence the molecule's stability under various reaction conditions, enabling orthogonal protection strategies where different protecting groups can be removed selectively. wikipedia.org

For example, transesterification to a tert-butyl ester would yield a group that is stable to basic conditions but can be selectively cleaved under acidic conditions. nih.gov Conversely, conversion to a benzyl ester provides a protecting group that is stable to both acidic and basic conditions but can be removed under neutral conditions via catalytic hydrogenolysis. uwindsor.caorganic-chemistry.org This differential reactivity is crucial in the synthesis of complex molecules with multiple sensitive functional groups.

Ester GroupTypical Cleavage ConditionsKey Advantage
Methyl (Original)Saponification (e.g., NaOH, H₂O)Simple, common starting point.
tert-ButylAcidic (e.g., TFA, HCl)Stable to base and hydrogenolysis; allows for acid-selective deprotection.
Benzyl (Bn)Hydrogenolysis (e.g., H₂, Pd/C)Stable to acid and base; allows for neutral deprotection, orthogonal to acid- and base-labile groups. uwindsor.caorganic-chemistry.org

The 4-nitro group on the phenyl ring is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. One of the most synthetically useful transformations is the reduction of the nitro group to an amine (–NH₂). This reaction, typically achieved using reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) or sodium borohydride (B1222165), converts the electron-withdrawing nitro group into a strong electron-donating amino group. The resulting compound is methyl 2-(4-aminophenyl)-2-hydroxyacetate. chemscene.com

This functional group interconversion dramatically alters the electronic character of the aromatic ring, which can be quantified using Hammett substituent constants (σ). The para-nitro group has a large positive σ value (σₚ ≈ +0.78), indicating strong electron withdrawal, while the para-amino group has a large negative σ value (σₚ ≈ -0.66), indicating strong electron donation. semanticscholar.orgpitt.edu

This electronic modulation has several synthetic implications:

Aromatic Ring Reactivity : The electron-rich 4-aminophenyl ring is highly activated towards electrophilic aromatic substitution, allowing for the introduction of other substituents (e.g., halogens, alkyl groups) ortho to the amino group.

Basicity : The amino group itself is basic and nucleophilic, enabling further derivatization through reactions such as acylation, alkylation, or diazotization to introduce a wide array of other functional groups.

Benzylic Reactivity : The change in electronics can affect the reactivity of the benzylic hydroxyl group, for example, by influencing the stability of potential carbocation intermediates in substitution reactions.

Functional GroupHammett Constant (σₚ)Electronic EffectSynthetic Implications
Nitro (–NO₂)+0.78 pitt.eduStrongly Electron-WithdrawingDeactivates ring to electrophilic substitution; stabilizes benzylic anions.
Amino (–NH₂)-0.66 pitt.eduStrongly Electron-DonatingActivates ring to electrophilic substitution; provides a nucleophilic handle for further derivatization.

Preparation of Ligands and Catalysts Derived from this compound

The structural framework of this compound is an excellent starting point for the synthesis of novel chiral ligands and catalysts. The presence of multiple heteroatoms (oxygen and nitrogen) provides potential coordination sites for metal ions.

A powerful strategy involves the reduction of the nitro group to an amine, yielding the chiral amino alcohol, methyl 2-(4-aminophenyl)-2-hydroxyacetate. chemscene.com Chiral amino alcohols are privileged structures in coordination chemistry and asymmetric catalysis. This derivative can be readily converted into a variety of chiral ligands:

Schiff Base (Salen-type) Ligands : Condensation of the amino group with substituted salicylaldehydes can generate chiral Schiff base ligands. These are capable of forming stable complexes with a wide range of transition metals, which are often used as catalysts in asymmetric reactions like epoxidation, cyclopropanation, and Michael additions.

Amide and Bisoxazoline Ligands : The amino group can be acylated with chiral carboxylic acids or other electrophiles to form more complex ligand structures.

The concept of using multifunctional molecules as ligands is well-established. For example, the structurally related compound Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate has been successfully used as a ligand to prepare and characterize complexes with metals such as Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺. mdpi.com These complexes were investigated for their biological activities, demonstrating the utility of such scaffolds in creating new metallo-organic compounds. mdpi.com By analogy, derivatives of this compound represent a promising class of precursors for developing new catalysts for asymmetric synthesis.

Vii. Future Research Directions and Emerging Methodologies in Methyl 2 Hydroxy 2 4 Nitrophenyl Acetate Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals like Methyl 2-hydroxy-2-(4-nitrophenyl)acetate is poised to benefit significantly from the transition from traditional batch processing to continuous flow chemistry and automated synthesis. Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers superior control over reaction parameters such as temperature, pressure, and stoichiometry. vapourtec.com This enhanced control is particularly advantageous for reactions involving hazardous reagents or strong exotherms, such as nitration, which is a key step in the synthesis of many precursors to this molecule. vapourtec.com

Table 1: Illustrative Comparison of Batch vs. Potential Flow Synthesis for a Key Synthetic Step (e.g., Esterification)

ParameterConventional Batch SynthesisPotential Continuous Flow Synthesis
Reaction Time Several hours to overnightMinutes to < 1 hour
Temperature Control Prone to hotspots, difficult to manage exothermsPrecise, uniform temperature control (± <1 °C)
Mixing Mechanical stirring, potential for inhomogeneityEfficient diffusion-based mixing in microchannels
Safety Large volumes of reagents, risk of thermal runawaySmall reactor volumes, enhanced safety profile
Scalability Challenging, requires re-optimization"Scaling out" by running parallel reactors or longer run times
Productivity Limited by vessel size and reaction timeHigher space-time yield

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalysis are powerful, modern synthetic tools that utilize visible light or electricity, respectively, to drive chemical reactions under mild conditions. These methods open new avenues for the functionalization of molecules like this compound, which may be challenging to achieve through traditional thermal methods.

For this specific compound, a key area of exploration is the selective transformation of the nitro group. The reduction of aromatic nitro groups is a fundamental transformation, and both electrocatalytic and photocatalytic methods have been shown to be effective for related compounds like 4-nitrophenol. mdpi.comresearchgate.net These techniques could offer a green alternative to traditional reduction methods that often use stoichiometric metal reagents. Furthermore, these catalytic cycles could be harnessed for novel C-C or C-N bond-forming reactions, potentially allowing for the late-stage functionalization of the aromatic ring or derivatization of the acetate (B1210297) moiety.

Table 2: Potential Photoredox and Electrocatalytic Transformations for this compound

Transformation TypeReagents/ConditionsPotential ProductSignificance
Nitro Group Reduction Electrocatalysis (e.g., Ag@P-CA catalyst) or Photocatalysis (e.g., g-C₃N₄)Methyl 2-(4-aminophenyl)-2-hydroxyacetateAccess to the corresponding aniline, a key building block for pharmaceuticals and materials.
C-H Arylation Photoredox catalyst, aryl halide, visible lightMethyl 2-hydroxy-2-(nitro-biphenyl-yl)acetateDirect functionalization of the aromatic ring to build molecular complexity.
Decarboxylative Alkylation Photoredox catalyst, carboxylic acid, visible lightFunctionalization at the acetate positionCreation of novel analogs by forming new C-C bonds under mild conditions.
Oxidative Hydroxylation Electrocatalytic oxidationMethyl 2-hydroxy-2-(4-nitro-hydroxyphenyl)acetateIntroduction of additional functional groups to the aromatic ring.

Sustainable and Circular Economy Approaches in Synthesis

The principles of green chemistry and the circular economy are increasingly driving innovation in chemical manufacturing. tarosdiscovery.comresearchgate.net The goal is to design processes that minimize waste, reduce the use of hazardous substances, rely on renewable resources, and design products for reuse or recycling. azom.comwhiterose.ac.uk

For the synthesis of this compound, this involves a holistic assessment of the entire lifecycle. Sustainable approaches could include the use of biocatalysts (enzymes) for stereoselective steps, replacing hazardous solvents with greener alternatives (e.g., water, supercritical CO₂, or bio-derived solvents), and developing methods for catalyst recovery and reuse. Circular economy principles would further encourage the valorization of any byproducts or waste streams, potentially converting them into valuable feedstocks for other chemical processes. hbm4eu.eu For instance, if a resolution step is used to obtain a single enantiomer, developing a racemization and recycling process for the unwanted enantiomer would significantly improve atom economy and align with circular design principles.

Table 3: Potential Sustainable and Circular Approaches in the Synthesis of this compound

ApproachConventional MethodSustainable/Circular AlternativeExpected Benefit
Solvent Choice Chlorinated solvents (e.g., Dichloromethane)Bio-based solvents (e.g., 2-MeTHF), water, or solvent-free conditionsReduced environmental impact and toxicity.
Catalysis Stoichiometric Lewis acids or heavy metal catalystsHeterogeneous catalysts, biocatalysts (enzymes)Easier catalyst separation and recycling, milder reaction conditions, high selectivity.
Starting Materials Petroleum-derived feedstocksBio-derived phenols and acetate precursorsReduced reliance on fossil fuels, lower carbon footprint.
Waste Management Incineration or landfill of byproductsValorization of byproducts into other useful chemicalsCreation of closed-loop systems, reduced waste.

Advanced In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions is crucial for ensuring process safety, optimizing reaction conditions, and guaranteeing product quality. Advanced in situ spectroscopic techniques, such as Raman, Fourier-transform infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, allow chemists to "watch" reactions as they happen without the need for sampling. nih.govresearchgate.net

Applying these Process Analytical Technologies (PAT) to the synthesis of this compound would provide invaluable mechanistic insights and enable precise process control. For example, in situ FTIR or Raman could monitor the consumption of starting materials and the formation of the ester product by tracking characteristic vibrational bands (e.g., C=O stretch). This real-time data can be used to accurately determine reaction endpoints, detect the formation of intermediates or impurities, and build kinetic models for process optimization. nih.gov When coupled with automated synthesis platforms, this data can create a feedback loop for self-optimizing chemical processes.

Table 4: Application of In Situ Spectroscopic Techniques for Monitoring Reactions

TechniqueInformation ProvidedPotential Application in Synthesis of this compound
FTIR Spectroscopy Real-time concentration of functional groups (e.g., -OH, C=O, -NO₂)Monitoring esterification progress, detecting completion of nitration.
Raman Spectroscopy Sensitive to aromatic ring vibrations and symmetric bondsTracking changes to the nitrophenyl group during subsequent reactions, less interference from aqueous media.
NMR Spectroscopy Detailed structural information, quantification of reactants, products, and intermediatesUnambiguous identification of intermediates and byproducts, providing deep mechanistic understanding.
UV-Vis Spectroscopy Concentration of chromophoric speciesMonitoring the concentration of the nitrophenyl aromatic system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.